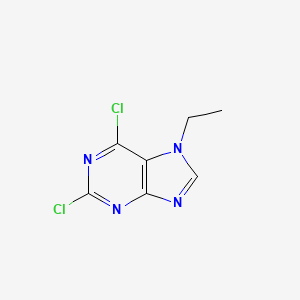

2,6-dichloro-7-ethyl-7H-purine

Descripción general

Descripción

2,6-dichloro-7-ethyl-7H-purine is a chemical compound with the molecular formula C7H6Cl2N4 . It has a molecular weight of 217.06 and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2,6-dichloro-7-ethyl-7H-purine and similar compounds often involves the use of catalysis . For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .Molecular Structure Analysis

The molecular structure of 2,6-dichloro-7-ethyl-7H-purine consists of a purine ring, which is a heterocyclic aromatic organic compound, with two chlorine atoms and one ethyl group attached .Chemical Reactions Analysis

In terms of chemical reactions, purines can undergo a direct regioselective C-H cyanation . This reaction occurs on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .Aplicaciones Científicas De Investigación

C7H6Cl2N4\mathrm{C_7H_6Cl_2N_4}C7H6Cl2N4

, has garnered interest in various fields. Here are six distinct applications:- Researchers have explored the potential of 2,6-dichloro-7-ethyl-7H-purine as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for further investigation .

- This compound exhibits kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can impact disease processes. Scientists study 2,6-dichloro-7-ethyl-7H-purine’s effects on kinases to uncover therapeutic applications .

- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by abnormal protein aggregation. Some studies suggest that 2,6-dichloro-7-ethyl-7H-purine might modulate protein aggregation pathways, potentially offering neuroprotective effects .

- Preliminary research indicates that this compound possesses antiviral properties. Investigations focus on its efficacy against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

- Inflammation contributes to various diseases. Scientists explore whether 2,6-dichloro-7-ethyl-7H-purine can mitigate inflammatory responses by targeting specific pathways or cytokines .

- Metabolic disorders, such as diabetes and obesity, involve dysregulation of metabolic pathways. Researchers investigate whether this compound influences glucose metabolism, lipid homeostasis, or other relevant processes .

Anticancer Properties

Kinase Inhibitor

Neurological Disorders

Antiviral Activity

Anti-inflammatory Effects

Metabolic Disorders

Mecanismo De Acción

While the specific mechanism of action for 2,6-dichloro-7-ethyl-7H-purine is not mentioned in the search results, it’s worth noting that pyrimidine-based anti-inflammatory agents, which include some purine derivatives, function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Direcciones Futuras

Future research could focus on further exploring the potential applications of 2,6-dichloro-7-ethyl-7H-purine and similar compounds. For instance, purine derivatives bearing a cyano group on their framework have received attention due to their biological activities such as antimalarial activity . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .

Propiedades

IUPAC Name |

2,6-dichloro-7-ethylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRKNOIREWJPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-7-ethyl-7H-purine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)

![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)

![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2398814.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)

![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)